

An In-depth Technical Guide to Z-D-Phenylalaninol (CAS: 58917-85-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-D-Phenylalaninol**

Cat. No.: **B057623**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Z-D-Phenylalaninol, with the CAS number 58917-85-4, is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis. The "Z" designation refers to the benzyloxycarbonyl protecting group attached to the nitrogen atom of D-phenylalaninol. This protection renders the amine nucleophile inert during subsequent reactions, allowing for selective transformations at other parts of the molecule. Its principal application lies in its use as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Physicochemical Properties

The key physicochemical properties of **Z-D-Phenylalaninol** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
CAS Number	58917-85-4	[1] [2] [3]
Molecular Formula	C ₁₇ H ₁₉ NO ₃	[1] [3]
Molecular Weight	285.34 g/mol	[2]
Appearance	White to off-white powder	[2]
Melting Point	92-95 °C	[2]
Optical Rotation	[α] ²² /D +30° (c=1 in chloroform)	[2]
Purity	≥97%	[2]
Synonyms	(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Z-D-Phe-ol	[1] [2]
MDL Number	MFCD00191193	[2]
PubChem CID	52361	[1]
Storage	Store at 2-8°C	[1]

Synthesis and Manufacturing

The synthesis of **Z-D-Phenylalaninol** typically involves two key stages: the preparation of the parent amino alcohol, D-phenylalaninol, followed by the introduction of the benzyloxycarbonyl (Z) protecting group.

A common route to D-phenylalaninol starts from the readily available and inexpensive D-phenylalanine. The carboxylic acid functional group of D-phenylalanine is reduced to an alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Once D-phenylalaninol is obtained, the amino group is protected with the benzyloxycarbonyl group. This is typically achieved by reacting D-phenylalaninol with benzyl chloroformate (Cbz-

Cl) or a similar reagent in the presence of a base.

Experimental Protocol: Synthesis of D-Phenylalaninol (Illustrative)

While a specific protocol for the industrial synthesis of **Z-D-Phenylalaninol** is proprietary, a representative laboratory-scale synthesis of the unprotected D-phenylalaninol is described in the literature. One patented method involves the hydrogenation of L(+) -2-amino-1-phenyl-1,3-propanediol (APPD), a byproduct of chloramphenicol synthesis, in the presence of a strong volatile acid like trifluoroacetic acid (TFA) and a palladium on carbon (Pd/C) catalyst.

Materials:

- L(+) -2-amino-1-phenyl-1,3-propanediol (APPD)
- 10% Palladium on Carbon (Pd/C)
- Trifluoroacetic Acid (TFA)
- Hydrogen Gas (H₂)
- 50% aqueous Sodium Hydroxide (NaOH)
- Water

Procedure:

- In a suitable pressure reactor, combine 50 g of L(+) -APPD and 1.0 g of 10% Pd/C with 150 ml of TFA.
- Pressurize the reactor with hydrogen gas to 35 psi.
- Heat the reaction mixture to 55°C and maintain stirring.
- After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
- Remove the TFA by evaporation.

- Add 100 ml of water to the residue and remove the catalyst by filtration.
- Adjust the pH of the filtrate to approximately 13 by the dropwise addition of 50% aqueous NaOH.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield D-phenylalaninol.

Experimental Protocol: N-Protection with Benzyloxycarbonyl (Z) Group

The following is a general procedure for the N-protection of an amino alcohol like D-phenylalaninol.

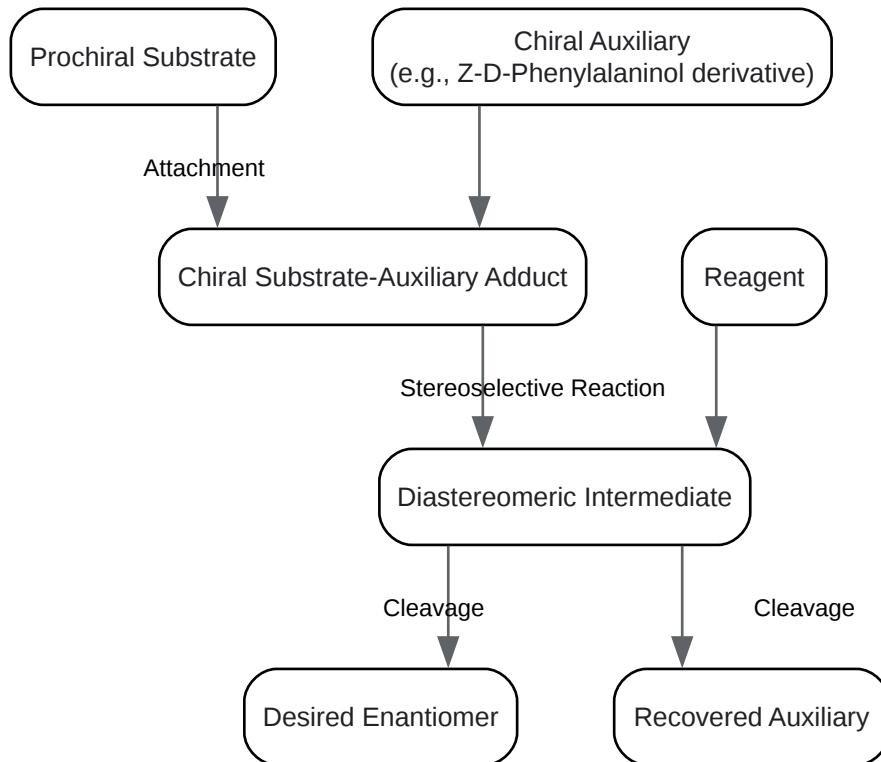
Materials:

- D-Phenylalaninol
- Benzyl Chloroformate (Cbz-Cl)
- A suitable base (e.g., sodium carbonate or triethylamine)
- A suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)

Procedure:

- Dissolve D-phenylalaninol in the chosen solvent system.
- Cool the solution in an ice bath.
- Slowly add benzyl chloroformate and the base to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Perform an aqueous workup to remove the base and any water-soluble byproducts.

- Dry the organic layer, filter, and remove the solvent under reduced pressure.
- The crude **Z-D-Phenylalaninol** can be purified by recrystallization or column chromatography.


Applications in Asymmetric Synthesis

The primary utility of **Z-D-Phenylalaninol** is as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

Z-D-Phenylalaninol can be used to form chiral oxazolidinone derivatives, which are powerful tools in asymmetric synthesis, particularly in aldol and alkylation reactions.

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

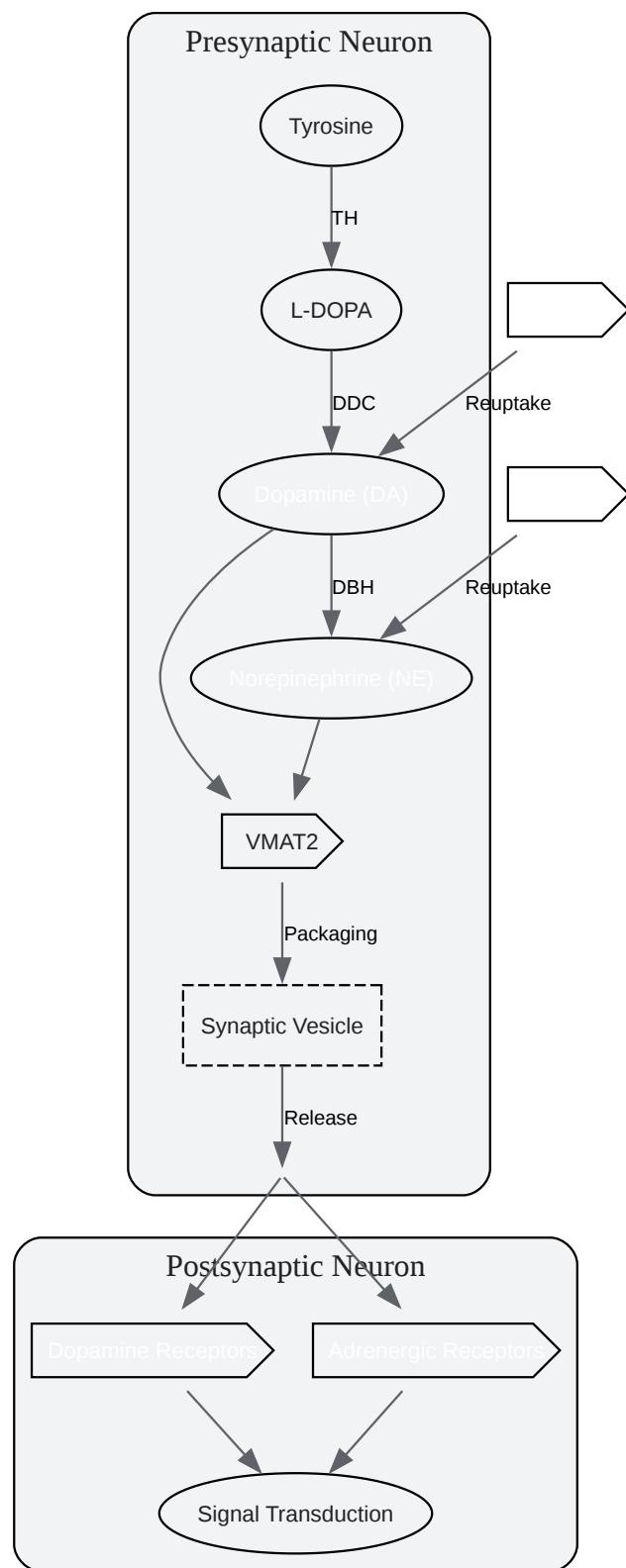
The general workflow for employing a chiral auxiliary like **Z-D-Phenylalaninol** is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity of **Z-D-Phenylalaninol** itself. The presence of the bulky benzyloxycarbonyl protecting group on the nitrogen atom would likely alter its interaction with biological targets compared to the unprotected form.


However, the parent compound, phenylalaninol, has been shown to act as a monoamine releasing agent, with a preference for norepinephrine over dopamine. This suggests that the core phenylalaninol structure has the potential to interact with the monoamine transporter systems.

Proposed Mechanism of Action of Phenylalaninol (Unprotected)

Phenylalaninol is believed to function as a substrate for monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). By being transported into the presynaptic neuron, it can disrupt the vesicular storage of monoamines and promote their reverse transport out of the neuron and into the synaptic cleft. This leads to an increase in the extracellular concentration of these neurotransmitters.

Norepinephrine and Dopamine Signaling Pathway

The following diagram illustrates the general signaling pathway of norepinephrine and dopamine, which would be affected by a monoamine releasing agent like phenylalaninol.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of norepinephrine and dopamine synthesis, release, and signaling.

Experimental Protocols for Application

While a specific, detailed protocol for an asymmetric reaction using **Z-D-Phenylalaninol** as a chiral auxiliary is not readily available in the public domain, a general procedure for a related Evans-type asymmetric aldol reaction is presented below for illustrative purposes. Researchers should adapt and optimize this protocol for their specific substrates and desired outcomes.

Representative Protocol: Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

This protocol outlines the general steps for an asymmetric aldol reaction, a common application for chiral auxiliaries derived from amino alcohols like D-phenylalaninol.

Materials:

- N-Acyl oxazolidinone (derived from **Z-D-Phenylalaninol**)
- Di-n-butylboron triflate (Bu_2BOTf)
- A tertiary amine base (e.g., triethylamine or diisopropylethylamine)
- An aldehyde
- Anhydrous dichloromethane (DCM) as solvent
- Aqueous buffer for quenching (e.g., phosphate buffer)
- Methanol and hydrogen peroxide for workup

Procedure:

- Enolate Formation:
 - Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to -78 °C.

- Add the tertiary amine base (1.1 eq) dropwise.
 - Slowly add Bu_2BOTf (1.1 eq) to the stirred solution.
 - Stir the mixture at $-78\text{ }^\circ\text{C}$ for 30 minutes, then warm to $0\text{ }^\circ\text{C}$ and stir for an additional 30 minutes.
- Aldol Addition:
 - Cool the reaction mixture back down to $-78\text{ }^\circ\text{C}$.
 - Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.
 - Stir the reaction at $-78\text{ }^\circ\text{C}$ for 1-2 hours, then warm to $0\text{ }^\circ\text{C}$ and stir for another 1-2 hours, or until the reaction is complete as monitored by TLC.
 - Workup and Auxiliary Cleavage:
 - Quench the reaction by adding a phosphate buffer solution.
 - Add methanol and an aqueous solution of hydrogen peroxide to the mixture and stir vigorously. This step cleaves the boron from the aldol adduct.
 - Separate the organic and aqueous layers.
 - Extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product, containing the chiral auxiliary, can be purified by column chromatography. The auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral β -hydroxy acid or alcohol.

Safety and Handling

Z-D-Phenylalaninol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-D-Phenylalaninol is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility as a chiral auxiliary in asymmetric reactions like aldol additions and alkylations is well-established in principle. While detailed, publicly available protocols for its specific use are limited, the general principles of chiral auxiliary-mediated synthesis provide a strong foundation for its application. Further research into the specific biological activities of N-protected phenylalaninols could reveal novel therapeutic applications. This guide provides a comprehensive overview of the core technical information required for researchers and drug development professionals to effectively utilize **Z-D-Phenylalaninol** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Z-D-Phenylalaninol (CAS: 58917-85-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057623#z-d-phenylalaninol-cas-number-58917-85-4-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com